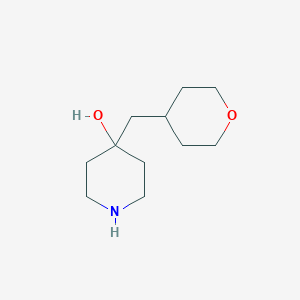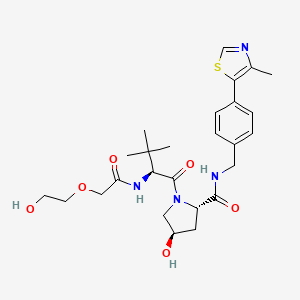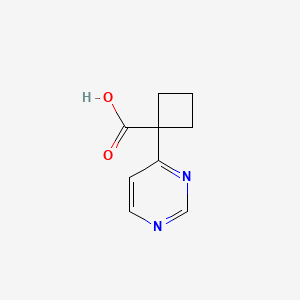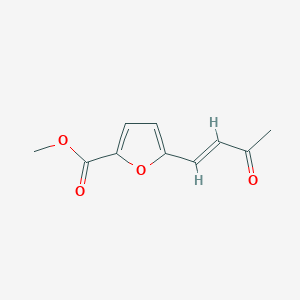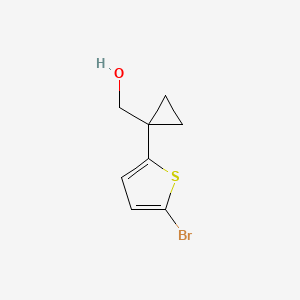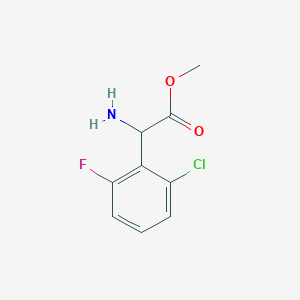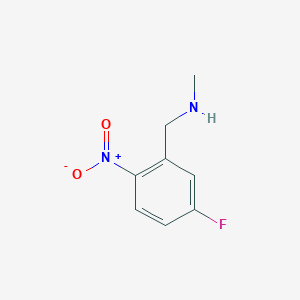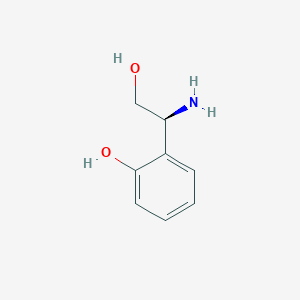
(s)-2-(1-Amino-2-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-(1-Amino-2-hydroxyethyl)phenol is a chiral compound with a phenolic structure It contains an amino group and a hydroxyl group attached to an ethyl chain, which is connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce nitro groups to amino groups.
Enzymatic Processes: Employing enzymes to achieve chiral resolution.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
化学反应分析
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: From oxidation of the phenolic group.
Secondary Amines: From reduction of the amino group.
Substituted Phenols: From electrophilic aromatic substitution.
科学研究应用
(s)-2-(1-Amino-2-hydroxyethyl)phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)phenol involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
相似化合物的比较
Similar Compounds
(s)-2-(1-Amino-2-hydroxyethyl)benzene: Lacks the hydroxyl group on the benzene ring.
(s)-2-(1-Amino-2-hydroxyethyl)aniline: Contains an additional amino group on the benzene ring.
Uniqueness
(s)-2-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific substitution pattern and chiral center, which may confer distinct biological and chemical properties compared to similar compounds.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
2-[(1S)-1-amino-2-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m1/s1 |
InChI 键 |
XVLDHRZCNVRYIN-SSDOTTSWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)O |
规范 SMILES |
C1=CC=C(C(=C1)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
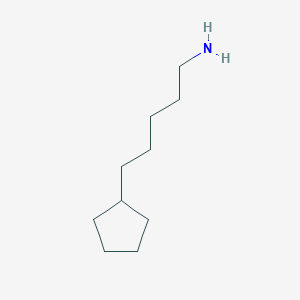
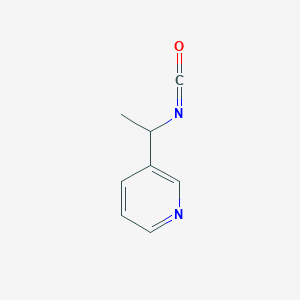
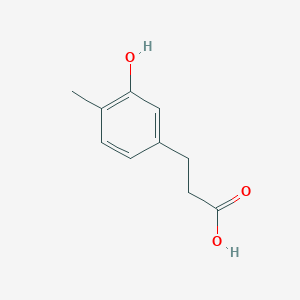
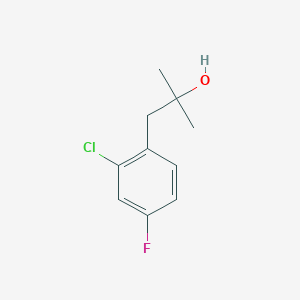

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
